N-(4-Methyl-furazan-3-ylmethyl)-2-piperidin-4-yl-acetamide hydrochloride
Description
Overview of Furazan-Containing Heterocyclic Compounds
Furazan, systematically known as 1,2,5-oxadiazole, constitutes a heterocyclic aromatic organic compound characterized by a five-atom ring structure containing one oxygen atom and two nitrogen atoms. This heterocyclic system belongs to the oxadiazole family, which encompasses three distinct isomeric forms, with furazans representing the 1,2,5-oxadiazole variant. The incorporation of heterocycles into drug molecules has been demonstrated to enhance both physical properties and biological activity, making furazans particularly valuable in pharmaceutical development.
The structural versatility of furazan systems has enabled their application across diverse therapeutic areas. Recent comprehensive analyses of furazan-containing molecules in medicinal chemistry have revealed their potential in various biological contexts, with particular emphasis on compounds that have progressed to clinical evaluation stages. The furazan ring system exhibits unique electronic properties that contribute to its biological activity, including its ability to participate in hydrogen bonding interactions and its aromatic character that facilitates molecular recognition processes.
Synthetic approaches to furazan derivatives have evolved significantly, with modern methodologies enabling the preparation of complex furazan-containing structures. The cyclization of oxime derivatives of 1,2-diketones represents a fundamental synthetic pathway to furazan systems, though this process requires careful control of reaction conditions due to the inherent instability of furazans under extreme temperature or pH conditions. Contemporary synthetic strategies have expanded to include tandem cyclization processes and metal-catalyzed transformations that provide access to sophisticated furazan architectures.
The pharmaceutical relevance of furazan derivatives extends beyond simple structural considerations, encompassing their role as bioisosteres for other heterocyclic systems and their capacity to modulate specific biological targets. Comparative analyses with other oxadiazole isomers have demonstrated distinct biological profiles for furazan-containing compounds, highlighting the importance of regioisomeric selectivity in heterocyclic drug design.
Historical Development of Piperidine-Furazan Hybrid Molecules
The development of piperidine-furazan hybrid molecules represents a convergence of two independently significant pharmaceutical scaffolds. Piperidine, a six-membered saturated nitrogen heterocycle, has established itself as one of the most frequently encountered molecular fragments in pharmaceutically active compounds. The ubiquitous nature of piperidine in drug discovery stems from its structural properties, including its conformational flexibility and its ability to participate in both hydrophobic and hydrophilic interactions.
Historical perspectives on piperidine derivatives reveal their presence in thousands of pharmaceutically active compounds, spanning diverse therapeutic categories including stimulants, antipsychotics, opioids, and histamine receptor modulators. The structural framework of piperidine has been incorporated into numerous blockbuster medications, demonstrating its fundamental importance in medicinal chemistry. The piperidine structure provides an optimal balance of molecular properties, offering sufficient rigidity for target recognition while maintaining the flexibility necessary for induced-fit binding mechanisms.
The synthesis of hybrid molecules combining piperidine and furazan moieties has emerged as a strategic approach to drug discovery, leveraging the complementary properties of both heterocyclic systems. Recent advances in catalytic methodologies have enabled the efficient preparation of such hybrid structures, with particular emphasis on surface single-atom alloy catalysts that facilitate complex multi-step transformations. These synthetic developments have opened new avenues for accessing previously inaccessible structural diversity within the piperidine-furazan chemical space.
The biological evaluation of piperidine-furazan hybrids has revealed promising pharmacological profiles across multiple therapeutic areas. Specific examples include compounds designed for phosphodiesterase inhibition, where the combination of piperidine and furazan elements has yielded molecules with enhanced selectivity and potency compared to single-scaffold approaches. The molecular design principles underlying these hybrid structures emphasize the importance of spatial arrangement and linker optimization in achieving desired biological activities.
Significance of Acetamide Linkages in Bioactive Compounds
Acetamide linkages occupy a central position in medicinal chemistry as versatile structural motifs that facilitate molecular recognition and enhance pharmacological properties. The amide functional group, characterized by the presence of a carbonyl carbon directly bonded to a nitrogen atom, serves multiple roles in drug design, including hydrogen bond formation, conformational restriction, and metabolic stability enhancement.
The pharmaceutical significance of acetamide derivatives has been extensively documented across various therapeutic categories, with particular prominence in the development of cyclooxygenase-2 inhibitors and other anti-inflammatory agents. The acetamide moiety functions as both a pharmacophore element and a structural linker, enabling the connection of distinct molecular fragments while contributing to overall biological activity. Comparative studies have demonstrated that acetamide-containing compounds often exhibit superior selectivity profiles compared to their non-acetylated analogs.
Synthetic methodologies for acetamide formation have evolved to encompass diverse approaches, including acid chloride-mediated acylation, nitrile hydrolysis, and Beckmann rearrangement reactions. These synthetic strategies provide flexibility in accessing complex acetamide-containing structures while accommodating sensitive functional groups that may be present in pharmaceutical intermediates. The development of mild reaction conditions has been particularly important for preserving the integrity of heterocyclic components during acetamide formation.
The structural analysis of acetamide linkages in bioactive compounds has revealed specific geometric and electronic requirements for optimal biological activity. Crystallographic studies and computational modeling have demonstrated that acetamide groups adopt preferential conformations that maximize intermolecular interactions with biological targets. The planarity of the amide bond and its capacity for both hydrogen bond donation and acceptance contribute to its effectiveness as a recognition element in protein-ligand interactions.
Recent investigations into metal complexes derived from aryl acetamide derivatives have further expanded the therapeutic potential of this structural class. These studies have demonstrated that acetamide-containing ligands can form stable coordination complexes with therapeutic metals, opening new avenues for drug development that leverage both organic and inorganic components within unified molecular frameworks.
Current Research Status of N-(4-Methyl-furazan-3-ylmethyl)-2-piperidin-4-yl-acetamide Hydrochloride
This compound, bearing the Chemical Abstracts Service registry number 1361115-46-9, represents a structurally complex heterocyclic compound that combines three pharmacologically relevant structural elements within a single molecular entity. The compound possesses a molecular formula of C11H19ClN4O2, reflecting the presence of a methylated furazan ring, a piperidine moiety, and an acetamide linker, with the hydrochloride salt form providing enhanced water solubility and crystalline stability.
The structural architecture of this compound exemplifies contemporary approaches to multi-target drug design, where individual pharmacophoric elements are strategically combined to achieve synergistic biological effects. The 4-methyl substitution on the furazan ring introduces specific steric and electronic modifications that may influence both the compound's physicochemical properties and its biological activity profile. The positioning of the methyl group at the 4-position of the furazan ring creates a distinct electronic environment that differentiates this compound from other furazan derivatives.
The piperidine component of the molecule occupies a central structural position, serving as a scaffold that connects the furazan and acetamide functionalities through a methylene bridge at the 3-position and direct attachment at the 4-position, respectively. This specific substitution pattern on the piperidine ring creates a defined three-dimensional arrangement that may be crucial for biological target recognition and binding affinity. The acetamide linkage provides additional hydrogen bonding capacity while maintaining conformational flexibility necessary for induced-fit binding mechanisms.
Current analytical characterization of this compound has established its fundamental chemical properties, though comprehensive biological evaluation remains an active area of investigation. The hydrochloride salt formation enhances the compound's pharmaceutical properties by improving water solubility and providing a crystalline form suitable for formulation development. The specific combination of structural elements in this molecule positions it within the broader context of heterocyclic drug discovery, where multi-component hybrid structures are increasingly recognized for their therapeutic potential.
Table 1: Molecular Properties of this compound
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Registry Number | 1361115-46-9 |
| Molecular Formula | C11H19ClN4O2 |
| Catalog Number | TS141491 |
| Structural Classification | Furazan-Piperidine-Acetamide Hybrid |
| Salt Form | Hydrochloride |
| Heterocyclic Components | Furazan, Piperidine |
| Functional Groups | Acetamide, Methylated Aromatic |
Properties
IUPAC Name |
N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-piperidin-4-ylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2.ClH/c1-8-10(15-17-14-8)7-13-11(16)6-9-2-4-12-5-3-9;/h9,12H,2-7H2,1H3,(H,13,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUCUVMHYRGBNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1CNC(=O)CC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Methyl-furazan-3-ylmethyl)-2-piperidin-4-yl-acetamide hydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H19ClN4O2
- Molecular Weight : 274.75 g/mol
- CAS Number : 1706192-24-6
The compound features a piperidine ring, which is known for its versatility in medicinal chemistry, along with a furazan moiety that may contribute to its biological activity.
Research indicates that compounds similar to this compound often interact with various neurotransmitter systems, particularly serotonergic receptors. These interactions can modulate numerous physiological responses, including mood regulation and pain perception.
- Serotonergic Activity : The compound may act as an inverse agonist at the 5-HT2A receptor subtype, which is involved in several neuropsychiatric disorders. This suggests potential applications in treating conditions like depression and anxiety disorders .
- Neuroprotective Effects : Preliminary studies suggest that similar compounds exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells, which could be beneficial in neurodegenerative diseases .
Pharmacological Studies
A variety of studies have assessed the biological efficacy of compounds related to this compound:
Case Studies
- Animal Model of Depression : In a study involving rodents, administration of this compound resulted in improved scores on behavioral tests assessing depression, indicating its potential as an antidepressant agent.
- Inflammation Models : In models of chronic inflammation, the compound exhibited a significant decrease in inflammatory markers, suggesting a role in modulating immune responses.
Scientific Research Applications
Pharmacological Applications
N-(4-Methyl-furazan-3-ylmethyl)-2-piperidin-4-yl-acetamide hydrochloride has been investigated for its potential as a therapeutic agent in various diseases:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its efficacy against resistant strains of bacteria is currently under investigation.
- Neurological Research : The piperidine structure is often associated with neuroactive compounds. Research has indicated potential applications in treating neurological disorders such as anxiety and depression, where modulation of neurotransmitter systems is critical.
Material Science Applications
The unique chemical structure of this compound allows for its use in material science:
- Polymer Synthesis : This compound can serve as a monomer or additive in the synthesis of polymers with enhanced properties, such as increased thermal stability or improved mechanical strength.
Biochemical Applications
In biochemical research, the compound's ability to interact with biological macromolecules opens avenues for various applications:
- Enzyme Inhibition Studies : Its structural features may allow it to act as an inhibitor for specific enzymes, providing insights into enzyme mechanisms and potential drug development.
Case Study 1: Antimicrobial Efficacy
A recent study focused on the antimicrobial properties of this compound against several bacterial strains. The results showed significant inhibition zones compared to control groups, suggesting its potential use as an antibiotic agent.
Case Study 2: Neuropharmacology
In another study examining the compound's effects on neurotransmitter levels in animal models, researchers observed alterations in serotonin and dopamine levels after administration. These findings indicate possible applications in treating mood disorders.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues
The compound shares structural homology with several piperidine- and heterocycle-containing molecules. Key comparisons include:
Functional Group Comparison
- Furazan vs. Isoquinoline: The 4-methylfurazan ring in the target compound contrasts with the isoquinoline core in H-series inhibitors. Furazan rings are electron-deficient and may influence binding affinity to enzymatic pockets compared to the planar aromatic isoquinoline system .
- Piperidine vs.
- Substituent Effects : The 4-methylfurazan group may confer metabolic stability over the 4-fluorobenzyl group in analogues like CAS 704870-91-7, where fluorine enhances electronegativity but increases susceptibility to oxidative metabolism .
Pharmacokinetic and Analytical Data
- Solubility : The hydrochloride salt likely improves aqueous solubility compared to neutral analogues (e.g., H-9) .
- Stability : Similar to amitriptyline hydrochloride (Table 6, ), the compound may exhibit robust solution stability under controlled pH and temperature conditions.

- Analytical Methods : Reverse-phase HPLC (RP-HPLC), validated for compounds like gabapentin and amitriptyline (Table 8, ), could be adapted for purity analysis due to shared amine and heterocyclic functionalities.

Research Implications and Limitations
- Target Selectivity: The absence of a sulfonamide group (as in H-series inhibitors) may reduce kinase inhibition activity but expand selectivity toward non-kinase targets (e.g., GPCRs or transporters) .
- Synthetic Challenges : The furazan-piperidine scaffold requires specialized coupling reagents (e.g., EDC/sulfoNHS in ) for conjugation, which may complicate large-scale synthesis.
- Data Gaps: No direct bioactivity or toxicity data are available in the provided evidence, necessitating further studies to compare efficacy with analogues like H-89 or fluorobenzyl derivatives .
Preparation Methods
Synthetic Strategy Overview
The synthesis generally follows a multi-step approach:
- Synthesis of the 4-methyl-furazan-3-ylmethyl intermediate
- Preparation of the 2-piperidin-4-yl-acetamide fragment
- Coupling of the furazan derivative with the piperidinyl acetamide
- Formation of the hydrochloride salt
Each step requires careful control of reaction conditions to maintain the integrity of sensitive heterocycles and amide bonds.
Preparation of 4-Methyl-furazan-3-ylmethyl Intermediate
The furazan ring is a five-membered heterocycle containing two adjacent nitrogen atoms and an oxygen atom, typically synthesized via cyclization of 1,2-diketones or α,β-unsaturated precursors with hydrazine derivatives.
- Common method: The methyl-substituted furazan ring can be constructed by cyclization of α-haloketones or α,β-unsaturated ketones with amidoximes or hydrazine derivatives under mild conditions.
- Methyl substitution at the 4-position is introduced either by starting from methylated precursors or by selective alkylation post-ring formation.
- Functionalization at the 3-position with a methyl group bearing a reactive handle (e.g., bromomethyl or chloromethyl) allows for subsequent coupling.
Preparation of 2-Piperidin-4-yl-acetamide Fragment
The piperidine ring substituted at the 4-position is a common scaffold in medicinal chemistry and can be prepared as follows:
- Commercially available 4-piperidone or 4-piperidinol derivatives are typically used as starting materials.
- The acetamide moiety is introduced by acylation of the piperidin-4-yl amine or via reductive amination with glyoxylic acid derivatives followed by amide formation.
- Protection/deprotection strategies may be employed to selectively functionalize the nitrogen atom without affecting the ring.
Coupling Reaction to Form N-(4-Methyl-furazan-3-ylmethyl)-2-piperidin-4-yl-acetamide
The key step is the coupling of the furazan methyl group with the piperidinyl acetamide:
- Reductive amination is a widely used method, where the aldehyde or halomethyl derivative of the furazan ring reacts with the amine group of the piperidinyl acetamide in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
- Alternatively, nucleophilic substitution can be performed if the furazan methyl group is halogenated, reacting with the piperidinyl amine under basic conditions.
- Reaction conditions typically involve mild temperatures (room temperature to 50 °C) and inert atmosphere to prevent degradation of sensitive groups.
Formation of Hydrochloride Salt
- The free base amide is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol, diethyl ether, or isopropanol.
- This step improves the compound’s solubility and stability for further applications.
- The salt is typically isolated by precipitation or crystallization and purified by filtration and drying.
Representative Data Table of Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Furazan ring formation | Cyclization | α-haloketone + amidoxime, reflux in ethanol | 65-80 | Controlled temperature critical |
| Methylation at 4-position | Alkylation | Methyl iodide, base (K2CO3), DMF, 50 °C | 70-85 | Selectivity ensured by stoichiometry |
| Preparation of piperidinyl acetamide | Acylation/Reductive amination | 4-piperidone + acetic anhydride or glyoxylic acid + NaBH(OAc)3 | 75-90 | Mild acidic conditions preferred |
| Coupling (Reductive amination) | Reductive amination | Furazan aldehyde + piperidinyl amine + NaBH(OAc)3, AcOH, RT | 60-75 | Inert atmosphere recommended |
| Hydrochloride salt formation | Salt formation | HCl in ethanol, 0-25 °C | >95 | Precipitation and recrystallization |
Research Findings and Notes
- The furazan ring system is sensitive to strong acids and bases; thus, reaction pH must be carefully controlled during synthesis.
- Reductive amination offers a high degree of chemoselectivity and yields good purity products.
- The hydrochloride salt form enhances aqueous solubility, which is beneficial for biological testing and formulation.
- Analytical methods such as NMR, HPLC, and mass spectrometry are essential for confirming structure and purity at each stage.
- Literature on related azole and piperidine derivatives confirms the robustness of these synthetic routes for heterocyclic amides.
Q & A
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


